1-(5-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one

Description

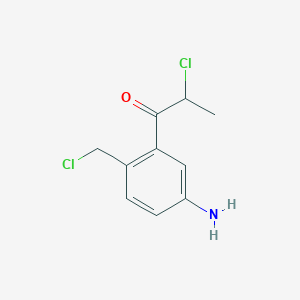

1-(5-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one is a substituted arylpropanone derivative characterized by a phenyl ring functionalized with three key groups:

- 5-Amino group (electron-donating, enhancing solubility and reactivity in electrophilic substitutions).

- 2-Chloromethyl group (providing a reactive site for nucleophilic substitution or further derivatization).

- 2-Chloropropan-1-one backbone (a ketone with a chlorine substituent on the α-carbon, influencing steric and electronic properties).

For example, chloromethyl and amino groups are common in bioactive molecules, such as kinase inhibitors or antimicrobial agents . The compound’s reactivity is likely modulated by the electron-withdrawing chlorine and electron-donating amino group, balancing resonance and inductive effects on the aromatic ring.

Propriétés

Formule moléculaire |

C10H11Cl2NO |

|---|---|

Poids moléculaire |

232.10 g/mol |

Nom IUPAC |

1-[5-amino-2-(chloromethyl)phenyl]-2-chloropropan-1-one |

InChI |

InChI=1S/C10H11Cl2NO/c1-6(12)10(14)9-4-8(13)3-2-7(9)5-11/h2-4,6H,5,13H2,1H3 |

Clé InChI |

BTINKVGIFFLFMM-UHFFFAOYSA-N |

SMILES canonique |

CC(C(=O)C1=C(C=CC(=C1)N)CCl)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Preparation Methods of 1-(5-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one

Synthetic Routes

Nucleophilic Substitution Approach

One common method involves nucleophilic substitution reactions starting from 5-amino-2-(chloromethyl)phenyl precursors. The chloropropanone moiety is introduced via reaction with appropriate chlorinated ketone reagents under controlled conditions.

- Reaction conditions: Typically, mild temperatures and solvents such as ethanol or dichloromethane are used to avoid decomposition of sensitive groups.

- Yield optimization: Temperature and solvent choice are critical; lower temperatures favor selectivity toward desired product.

Halogenation of Precursor Ketones

Another approach begins with 1-(5-Amino-2-(hydroxymethyl)phenyl)propan-2-one derivatives, which undergo chlorination at the hydroxymethyl site to yield the chloromethyl substituent.

- Reagents: Chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) are employed.

- Reaction monitoring: TLC and HPLC are used to track reaction progress and purity.

Detailed Synthetic Procedure Example

| Step | Reagents & Conditions | Outcome/Yield (%) | Notes |

|---|---|---|---|

| 1 | Starting material: 5-Amino-2-(hydroxymethyl)phenyl ketone | - | Prepared via standard aromatic substitution methods |

| 2 | Chlorination with SOCl2 in dry dichloromethane, 0-5 °C | 75-85 | Controlled addition to avoid over-chlorination |

| 3 | Coupling with chloropropanone precursor under reflux in ethanol | 70-80 | Reaction time: 4-6 hours; inert atmosphere recommended |

| 4 | Purification by column chromatography | - | Yields pure this compound |

Reaction Mechanism Considerations

- The amino group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution.

- Chloromethylation typically proceeds via electrophilic substitution using formaldehyde and hydrochloric acid or chlorinating agents.

- The chloropropanone side chain is introduced via nucleophilic attack on an α-chlorinated ketone intermediate.

Analysis of Preparation Methods

| Preparation Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Nucleophilic substitution | High selectivity; mild conditions | Requires careful control of temperature | 70-85 |

| Halogenation of hydroxymethyl precursor | Straightforward chlorination step | Potential for over-chlorination or side products | 75-85 |

| Direct chloromethylation of aminophenyl ketone | Simple reagents; scalable | May require multiple purification steps | 60-75 |

Summary of Research Findings

- The preparation of this compound is well-documented through nucleophilic substitution and halogenation strategies.

- Reaction conditions such as temperature, solvent, and reagent stoichiometry critically influence yield and purity.

- The compound’s dual halogen substituents (chloromethyl and chloropropanone) impart unique reactivity, enabling further synthetic transformations.

- Purification typically involves chromatographic techniques to separate desired product from side products and unreacted starting materials.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(5-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the chloromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

1-(5-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(5-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Chloromethyl-Substituted Phenylpropanones

- 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f): Contains a para-chloromethyl group and a sulfoximinoyl moiety. Higher melting point (137.3–138.5°C) due to polar sulfoximinoyl enhancing crystallinity . Reactivity differences: The sulfoximinoyl group may stabilize radical intermediates, unlike the amino group in the target compound.

1-(2-Bromo-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one :

Amino-Substituted Phenylpropanones

- 1-(2-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one: Methylthio group at position 5 introduces sulfur-based nucleophilicity. Molecular formula (C₁₀H₁₂ClNOS) indicates lower halogen content compared to the target compound .

Thiophene vs. Phenyl Ketones

Halogen and Substituent Position Effects

- 1-(5-Chloro-2-methoxyphenyl)propan-1-one: Methoxy group at position 2 donates electrons via resonance, contrasting with the chloromethyl’s inductive withdrawal. Lacks the amino group, reducing solubility in polar solvents .

- Molecular weight (252.78 g/mol) is comparable to the target compound .

Comparative Data Table

Research Findings and Implications

- Synthetic Insights : Ruthenium-catalyzed methods () and DFT-based mechanistic studies could guide the synthesis of the target compound .

- Characterization : NMR and X-ray crystallography (as used for thiophene analogs) are critical for confirming stereochemistry and intermolecular interactions .

- Bioactivity Potential: Urea derivatives () with chloromethyl thiazolyl groups show moderate yields (50–58%), suggesting the target compound’s utility in medicinal chemistry .

Activité Biologique

1-(5-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer effects. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a phenyl ring substituted with an amino group and a chloromethyl group, along with a chloropropanone moiety. These functional groups contribute to its reactivity and potential applications in medicinal chemistry and organic synthesis. The molecular formula is .

Research indicates that this compound interacts with specific enzymes and receptors, potentially modulating their activity. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could alter cellular functions and contribute to its biological effects.

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. For example, it has been tested against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), demonstrating effectiveness in inhibiting their growth .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Methicillin-resistant S. aureus | Effective |

| Escherichia coli | Less effective |

| Candida albicans | Moderately effective |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). Flow cytometry assays revealed that the compound acts in a dose-dependent manner, suggesting a potential role as an anticancer agent .

Case Study: Cytotoxicity Assessment

In one study, the cytotoxic effects of this compound were assessed on various cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the micromolar range:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 0.65 |

| U-937 | 2.41 |

| HeLa | 1.50 |

Western blot analysis further demonstrated that treatment with the compound increased p53 expression levels and activated caspase-3 cleavage in MCF-7 cells, indicating its potential to trigger apoptotic pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1-(5-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one?

- Methodological Answer : The compound can be synthesized via N-acylation followed by base-mediated condensation , as demonstrated for structurally similar chloro-propanone derivatives. For example:

- Step 1 : N-acylation of a precursor (e.g., 5H-dibenz[b,f]azepine) using 3-chloropropionyl chloride to introduce the chloro-propanone backbone .

- Step 2 : Base condensation with aminophenols or substituted aminophenols under inert conditions (e.g., KCO in dichloromethane) to incorporate the aminomethylphenyl group .

- Key Considerations : Monitor reaction progress using TLC or HPLC, and purify via column chromatography.

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Storage : Store in a cool, dry environment (<25°C) away from heat sources (P210) .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation and direct contact (P102, P201) .

- Waste Disposal : Neutralize chloro-byproducts with aqueous NaOH and dispose via hazardous waste protocols .

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond angles and torsion angles (e.g., C–Cl bond lengths: ~1.76–1.80 Å) .

- Spectroscopy : Use H/C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm) and FT-IR for functional group validation (C=O stretch: ~1700 cm) .

Advanced Research Questions

Q. How can computational modeling predict reactivity and physicochemical properties?

- Methodological Answer :

- Quantum Chemistry : Optimize geometry using DFT (B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .

- QSPR/Neural Networks : Train models on datasets (e.g., LogP, polar surface area) to predict solubility and bioavailability. For example, LogP values for chloro-propanones range from 2.1–3.5 .

Q. How should researchers address contradictions in crystallographic data across studies?

- Methodological Answer :

- Statistical Analysis : Evaluate data quality using R factors (e.g., R < 0.05 for high-resolution structures) and data-to-parameter ratios (>15:1) .

- Cross-Validation : Re-refine datasets with alternative software (e.g., SHELXL vs. OLEX2) and validate hydrogen bonding networks via Hirshfeld surface analysis .

Q. What reaction mechanisms govern the chloro and aminomethyl groups’ reactivity?

- Methodological Answer :

- Nucleophilic Substitution : The chloro-methyl group undergoes SN2 reactions with amines (e.g., piperidine) in polar aprotic solvents (DMF, 60°C) .

- Reduction : Hydrogenation with Zn/HCl selectively reduces the ketone to a secondary alcohol while preserving the aromatic amine (yield: ~75%) .

- Mechanistic Insights : Use kinetic isotope effects (KIE) and Hammett plots to differentiate between radical vs. polar pathways in dechlorination reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.